ethyl (5Z)-5-benzylidene-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-2-[(4-FLUOROPHENYL)AMINO]-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of ETHYL (5Z)-2-[(4-FLUOROPHENYL)AMINO]-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step often involves the use of a fluorinated aromatic compound and a suitable coupling reagent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL (5Z)-2-[(4-FLUOROPHENYL)AMINO]-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL (5Z)-2-[(4-FLUOROPHENYL)AMINO]-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its unique chemical properties, such as acting as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-2-[(4-FLUOROPHENYL)AMINO]-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl and amino groups can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL (5Z)-2-[(4-FLUOROPHENYL)AMINO]-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
4-Aminocoumarin derivatives: These compounds also have a heterocyclic structure and are used in various applications.
Pyrazolo[1,5-a]pyrimidines: These fused-ring compounds have applications in energetic materials and medicinal chemistry.
The uniqueness of ETHYL (5Z)-2-[(4-FLUOROPHENYL)AMINO]-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16FNO3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl (5Z)-5-benzylidene-2-(4-fluorophenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C20H16FNO3S/c1-2-25-20(24)17-18(23)16(12-13-6-4-3-5-7-13)26-19(17)22-15-10-8-14(21)9-11-15/h3-12,23H,2H2,1H3/b16-12-,22-19? |
InChI Key |
FJAGGKSESHXKHM-PALNNIJKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2)/SC1=NC3=CC=C(C=C3)F)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2)SC1=NC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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